molecular formula C21H31ClN2O5S B1672561 GYKI-16638 CAS No. 307556-59-8

GYKI-16638

Cat. No.: B1672561
CAS No.: 307556-59-8
M. Wt: 459 g/mol
InChI Key: DEVXAIVAHHEHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of GYKI-16638 involves multiple steps, starting with the preparation of the phenoxyalkylamine intermediate. This intermediate is then reacted with various reagents to form the final compound. The specific reaction conditions and industrial production methods are proprietary and not widely published .

Chemical Reactions Analysis

GYKI-16638 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, leading to different reduced forms.

    Substitution: Substitution reactions, particularly involving the phenyl and phenoxy groups, can yield a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Scientific Research Applications

GYKI-16638 has been extensively studied for its antiarrhythmic properties. It has shown promise in:

Mechanism of Action

GYKI-16638 exerts its effects by blocking potassium and sodium channels in cardiac cells. This dual action helps to stabilize the cardiac membrane and prevent abnormal electrical activity that can lead to arrhythmias. The compound’s unique combination of Class IB and Class III antiarrhythmic properties makes it particularly effective .

Comparison with Similar Compounds

GYKI-16638 is unique due to its combined Class IB and Class III antiarrhythmic properties. Similar compounds include:

This compound stands out due to its favorable safety profile and dual mode of action, making it a promising candidate for further development in the treatment of cardiac arrhythmias .

Properties

CAS No.

307556-59-8

Molecular Formula

C21H31ClN2O5S

Molecular Weight

459 g/mol

IUPAC Name

N-[4-[2-[1-(2,6-dimethoxyphenoxy)propan-2-yl-methylamino]ethyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C21H30N2O5S.ClH/c1-16(15-28-21-19(26-3)7-6-8-20(21)27-4)23(2)14-13-17-9-11-18(12-10-17)22-29(5,24)25;/h6-12,16,22H,13-15H2,1-5H3;1H

InChI Key

DEVXAIVAHHEHKR-UHFFFAOYSA-N

SMILES

CC(COC1=C(C=CC=C1OC)OC)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C.Cl

Canonical SMILES

CC(COC1=C(C=CC=C1OC)OC)N(C)CCC2=CC=C(C=C2)NS(=O)(=O)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GYKI 16638
GYKI-16638
N-(4-(2-N-methyl-N-(1-methyl-2-(2,6-dimethylphenoxy)ethylamino)ethyl)phenyl)methanesulfonamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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